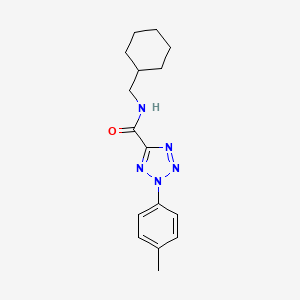

N-(cyclohexylmethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(cyclohexylmethyl)-2-(4-methylphenyl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O/c1-12-7-9-14(10-8-12)21-19-15(18-20-21)16(22)17-11-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTXRYXSVVKRGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NCC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide typically involves the reaction of cyclohexylmethylamine with p-tolyl isocyanate to form the corresponding urea derivative. This intermediate is then subjected to cyclization with sodium azide under acidic conditions to yield the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled temperature and pressure conditions to facilitate the cyclization process efficiently.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding alcohols or ketones.

Reduction: Reduction reactions can target the tetrazole ring, potentially leading to the formation of amine derivatives.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Formation of p-tolyl alcohol or p-tolyl ketone derivatives.

Reduction: Formation of cyclohexylmethylamine derivatives.

Substitution: Formation of various substituted tetrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

The compound has been shown to exhibit significant antimicrobial properties. Research indicates that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study reported minimum inhibitory concentration (MIC) values of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli . These findings suggest potential applications in developing new antimicrobial agents.

Anticancer Properties

N-(cyclohexylmethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide has also been evaluated for its anticancer effects. In vitro studies demonstrated a dose-dependent decrease in cell viability of human breast cancer cells (MCF-7), with an IC50 value of 15 µM after 48 hours of treatment . This highlights its potential as a candidate for cancer therapeutics.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been investigated using LPS-stimulated macrophages. Treatment with this compound resulted in a reduction of pro-inflammatory cytokines TNF-alpha and IL-6 levels by approximately 50% compared to controls . This suggests its utility in treating inflammatory diseases.

Structural Characteristics and Mechanism of Action

This compound features a tetrazole ring, which is known for its pharmacological versatility. The presence of the cyclohexylmethyl and p-tolyl groups may enhance its lipophilicity, potentially improving membrane permeability and bioavailability.

Several case studies have explored the biological effects of this compound:

Study on Antimicrobial Activity (2024)

- Objective : Assess efficacy against Gram-positive and Gram-negative bacteria.

- Findings : Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).

Anticancer Activity Evaluation (2023)

- Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : Dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours.

Inflammation Model Study (2025)

- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.

- Findings : Reduction of TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes, thereby inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are unavailable in the provided evidence, inferences can be drawn from structural analogs:

- Lipophilicity : The cyclohexylmethyl group likely increases logP relative to smaller substituents (e.g., methyl in ), enhancing blood-brain barrier penetration but possibly reducing aqueous solubility.

- Binding Interactions : The p-tolyl group may engage in hydrophobic interactions similar to the 4-pyridinyl group in or the methylthiophenyl group in , though aromatic substituents with heteroatoms (e.g., pyridinyl) could offer additional hydrogen-bonding sites.

Metabolic and Stability Considerations

Biological Activity

N-(cyclohexylmethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 299.37 g/mol

- CAS Number : 1396685-22-5

Synthesis

The synthesis of this compound typically involves multi-step reactions, often starting from readily available precursors. The tetrazole ring can be formed through cyclization reactions involving hydrazine derivatives and carbonyl compounds, followed by functionalization to introduce the cyclohexylmethyl and p-tolyl groups.

Anticancer Activity

Research has indicated that tetrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- HepG2 (liver cancer)

In one study, a related compound showed a binding affinity of −7.8 kcal/mol to the 4OR7 protein, indicating potential for therapeutic applications in oncology .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Tetrazole derivatives have been reported to inhibit the growth of several pathogenic bacteria and fungi. For example:

- Enterococcus faecalis

- Candida albicans

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

The mechanisms by which tetrazole compounds exert their biological effects include:

- Inhibition of DNA replication in cancer cells.

- Disruption of bacterial cell wall synthesis , leading to cell death.

- Modulation of nitric oxide secretion , which plays a role in various physiological processes.

Study 1: Anticancer Efficacy

In a study involving various tetrazole derivatives, one compound was found to significantly reduce tumor size in mice models bearing L5178Y lymphoma and Lewis lung carcinoma. The efficacy was attributed to the compound's ability to induce apoptosis in malignant cells .

Study 2: Antimicrobial Screening

Another study tested a series of tetrazole derivatives against multiple bacterial strains. The results indicated that certain compounds had lower minimum inhibitory concentrations compared to established antibiotics like ciprofloxacin and tetracycline, showcasing their potential as effective antimicrobial agents .

Summary Table of Biological Activities

Q & A

Q. What are the common synthetic routes for N-(cyclohexylmethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide, and how do reaction conditions influence yield?

The compound is typically synthesized via [3+2] cycloaddition of azide ions to nitrile precursors, a widely used method for tetrazole ring formation . For example, cyclohexylmethylamine and p-tolyl-substituted nitriles can undergo cycloaddition under acidic conditions (e.g., ZnBr₂ or NH₄Cl) to yield the tetrazole core. Optimization of temperature (80–120°C) and solvent (DMF or ethanol) is critical, with yields ranging from 21% to 98% depending on substituent reactivity .

Q. How is the molecular structure of this compound confirmed post-synthesis?

Structural confirmation relies on spectroscopic and crystallographic methods:

- NMR : H and C NMR identify substituent integration and electronic environments (e.g., tetrazole protons at δ 8.5–9.5 ppm) .

- X-ray crystallography : Resolves bond lengths (e.g., C–N bond ~1.33 Å in tetrazole rings) and stereochemistry .

- HPLC-MS : Validates purity (>95%) and molecular weight .

Q. What in vitro assays are used to evaluate its biological activity?

- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Antioxidant : DPPH radical scavenging or FRAP assays, with IC₅₀ values compared to standards like ascorbic acid .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can contradictory data on biological activity across studies be resolved?

Discrepancies may arise from assay conditions (e.g., pH-dependent antimicrobial activity due to tetrazole’s ionization state) . Methodological harmonization is essential:

- Standardize pH (e.g., pH 7.4 for physiological relevance).

- Control solvent effects (DMSO concentrations ≤1% to avoid cytotoxicity).

- Validate results with orthogonal assays (e.g., time-kill curves alongside MIC) .

Q. What strategies improve the metabolic stability of this tetrazole derivative?

- Bioisosteric replacement : Substitute labile groups (e.g., ester-to-amide) to reduce hydrolysis .

- Steric shielding : Introduce bulky substituents (e.g., cyclohexylmethyl) to protect the tetrazole ring from enzymatic degradation .

- In vitro microsomal assays : Use liver microsomes (human/rat) to quantify half-life improvements .

Q. How can computational methods guide the optimization of its pharmacokinetic profile?

- Molecular docking : Predict binding affinity to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) .

- ADMET prediction : Tools like SwissADME estimate solubility (LogP <3), permeability (Caco-2 models), and CYP450 interactions .

- QSAR models : Correlate substituent electronic properties (Hammett σ values) with activity .

Q. What are the challenges in scaling up synthesis, and how are they addressed?

- Byproduct formation : Monitor reaction intermediates via LC-MS to minimize tetrazole regioisomers .

- Catalyst efficiency : Replace homogeneous catalysts (e.g., ZnBr₂) with recyclable heterogeneous alternatives (e.g., zeolite-supported catalysts) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for >99% purity .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.